Benzyl 1-aminocyclobutane-1-carboxylate
Overview
Description
Benzyl 1-aminocyclobutane-1-carboxylate is a chemical compound with the molecular formula C12H15NO2 It is a derivative of cyclobutane, featuring an amino group and a carboxylate group attached to the cyclobutane ring, with a benzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 1-aminocyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the cyclization and alkylation steps efficiently .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-aminocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce benzyl 1-aminocyclobutanol .
Scientific Research Applications
Benzyl 1-aminocyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzyl 1-aminocyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyclobutane ring provides conformational rigidity, which can influence its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclobutane-1-carboxylic acid: A similar compound with a cyclobutane ring and an amino group but without the benzyl group.
1-Aminocyclopropane-1-carboxylic acid: Another related compound with a cyclopropane ring instead of cyclobutane.
Uniqueness
Benzyl 1-aminocyclobutane-1-carboxylate is unique due to the presence of the benzyl group, which can enhance its lipophilicity and influence its biological activity. The cyclobutane ring also imparts distinct conformational properties compared to other cyclic amino acids .
Properties
IUPAC Name |
benzyl 1-aminocyclobutane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c13-12(7-4-8-12)11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNGVWGYZMKMPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622597 | |
Record name | Benzyl 1-aminocyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125483-56-9 | |
Record name | Benzyl 1-aminocyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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